molecular formula C8H10O6 B13512119 2,3-Bis(methoxycarbonyl)cyclopropane-1-carboxylic acid

2,3-Bis(methoxycarbonyl)cyclopropane-1-carboxylic acid

Cat. No.: B13512119
M. Wt: 202.16 g/mol
InChI Key: GOAVZTRCNJRXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(methoxycarbonyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C8H10O6 It is known for its unique cyclopropane ring structure, which imparts distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(methoxycarbonyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diethyl malonate with a suitable cyclopropane precursor under basic conditions. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the cyclopropanation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(methoxycarbonyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Bis(methoxycarbonyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Bis(methoxycarbonyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways and exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Biological Activity

2,3-Bis(methoxycarbonyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features two methoxycarbonyl groups that may influence its reactivity and interactions with biological systems. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

The molecular formula of this compound is C7H10O5C_7H_{10}O_5 with a molecular weight of approximately 174.15 g/mol. Its structure includes a cyclopropane ring with carboxylic acid functionalities that may contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC7H10O5C_7H_{10}O_5
Molecular Weight174.15 g/mol
IUPAC NameThis compound

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies have shown that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, it has been tested against A549 (lung adenocarcinoma) and HeLa (cervical carcinoma) cells, demonstrating selective cytotoxicity with IC50 values indicating effective inhibition at low concentrations .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Results suggest it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .
  • Anti-inflammatory Effects : Some studies have indicated that derivatives of cyclopropane carboxylic acids can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific cellular targets or pathways involved in cell proliferation and apoptosis. The presence of carboxylic acid groups suggests potential interactions with enzymes or receptors that are critical in cancer and inflammatory processes.

Case Studies

  • Cytotoxicity Assay : In a study assessing the cytotoxic effects of various cyclopropane derivatives, this compound was found to significantly reduce cell viability in A549 cells with an IC50 value of approximately 12 µM, indicating its potential as an anticancer agent .
  • Antimicrobial Testing : A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 25 µg/mL for both bacteria, suggesting moderate antimicrobial activity .

Properties

IUPAC Name

2,3-bis(methoxycarbonyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O6/c1-13-7(11)4-3(6(9)10)5(4)8(12)14-2/h3-5H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAVZTRCNJRXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C1C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.